molecular formula C22H29N3O2 B3787475 N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide

N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide

Cat. No.: B3787475
M. Wt: 367.5 g/mol
InChI Key: XOORNHGQNIDBLW-UHFFFAOYSA-N
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Description

The compound “N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylnicotinamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains a methoxyphenyl group, which could potentially contribute to its pharmacological activity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with a methoxyphenyl group and a nicotinamide group. The exact three-dimensional structure would depend on the specific stereochemistry at the substitution sites .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the methoxyphenyl and nicotinamide groups. For example, the piperidine nitrogen might be protonated under acidic conditions, or it might act as a nucleophile in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring might increase its basicity, while the methoxy group might influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many drugs that contain piperidine rings act on receptors in the nervous system, but without more information, it’s impossible to predict the specific mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-24(22(26)20-4-3-12-23-16-20)17-19-10-14-25(15-11-19)13-9-18-5-7-21(27-2)8-6-18/h3-8,12,16,19H,9-11,13-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOORNHGQNIDBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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